molecular formula C17H17FN6O B2669512 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 890883-18-8

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer B2669512
CAS-Nummer: 890883-18-8
Molekulargewicht: 340.362
InChI-Schlüssel: XCZHEBYVPGRKHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Wissenschaftliche Forschungsanwendungen

Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds, including a structure closely related to the specified chemical, were evaluated for their activity against Mycobacterium tuberculosis. One such compound demonstrated promising activity, suggesting potential applications in tuberculosis research and treatment. This highlights the potential of these compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Aurora Kinase Inhibition for Cancer Treatment

Compounds structurally related to the specified chemical have been studied as Aurora kinase inhibitors. These inhibitors can be useful in cancer treatment, highlighting the potential of such compounds in oncological research (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

Novel derivatives, closely related to the specified chemical, have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, demonstrating significant potential in cancer research. These findings suggest applications in developing new anticancer agents (Naito et al., 2005).

Anti-5-Lipoxygenase Agents

Compounds structurally similar to the specified chemical have been synthesized and evaluated as anti-5-lipoxygenase agents. This suggests their potential role in addressing inflammatory conditions and possibly in cancer treatment (Rahmouni et al., 2016).

Alpha 1-Adrenoceptor Antagonism

Related compounds have been identified as selective antagonists of alpha 1-adrenoceptor, indicating their potential therapeutic applications in conditions such as hypertension and benign prostatic hyperplasia (Elworthy et al., 1997).

Anti-Lung Cancer Activity

Certain fluoro-substituted compounds, structurally similar to the specified chemical, have shown anti-lung cancer activity, suggesting their potential application in lung cancer research and treatment (Hammam et al., 2005).

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the development of novel synthetic routes and the exploration of its other possible pharmacological activities could be areas of future research.

Eigenschaften

IUPAC Name

1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZHEBYVPGRKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.